1-Benzyl-1H-tetrazole-5-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Benzyl-1H-tetrazole-5-thiol involves a multi-step process starting with commercially available benzyl isothiocyanate. This precursor is reacted with sodium azide in water to yield the desired tetrazole derivative through a nucleophilic substitution reaction followed by cyclization. The process is efficient and results in the formation of 1-benzyl-1H-tetrazole-5-thiol with high yield under optimized conditions, highlighting the accessibility of this compound for further studies and applications (Dhayanithi et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-tetrazole-5-thiol and its derivatives has been extensively studied using various analytical techniques including X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies. These studies reveal that the compound often crystallizes in a monoclinic system with specific space groups, and the structure exhibits intermolecular hydrogen bonding, contributing to its stability and solid-state properties (Mahmood et al., 2015).

Chemical Reactions and Properties

1-Benzyl-1H-tetrazole-5-thiol participates in various chemical reactions, including regioselective hydroamination, highlighting its reactivity and potential as a versatile building block in organic synthesis. The presence of both the tetrazole and thiol functional groups enables a wide range of chemical transformations, making it a valuable compound for the development of more complex molecules (Savolainen et al., 2014).

Applications De Recherche Scientifique

1. Application in Click Chemistry

- Summary of Application: 1-Benzyl-1H-tetrazole-5-thiol is used in the synthesis of tetrazole derivatives, which play a very important role in medicinal and pharmaceutical applications .

- Methods of Application: The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

- Results or Outcomes: The synthesis results in tetrazole derivatives with good to excellent yields .

2. Application in Antimicrobial and Antifungal Properties

- Summary of Application: 1-Benzyl-1H-tetrazole-5-thiol is used in the synthesis of 5-thio substituted tetrazole derivatives, which are then assessed for their antibacterial and antifungal properties .

- Methods of Application: Industrially accessible benzyl isothiocyanate and sodium azide react in the presence of water to create 1-benzyl-1H-tetrazole-5-thiol .

- Results or Outcomes: The synthesis results in 1-benzyl-1H-tetrazole-5-thiol in great yield .

3. Application in Corrosion Inhibition

- Summary of Application: 1-Benzyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solution .

- Methods of Application: The compound is applied directly to the aluminum surface in a 1M HCl solution .

- Results or Outcomes: The application of 1-Benzyl-1H-tetrazole-5-thiol effectively inhibits corrosion of aluminum in a 1M HCl solution .

4. Application in Synthesis of Oxacyclic Building Blocks

- Summary of Application: 1-Benzyl-1H-tetrazole-5-thiol is used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

- Methods of Application: The compound is used directly in the synthesis process .

- Results or Outcomes: The application results in the creation of oxacyclic building blocks .

5. Application in Synthesis of Metalated Tetradecyl Sulfone

- Summary of Application: 1-Benzyl-1H-tetrazole-5-thiol is used in the synthesis of metalated tetradecyl sulfone .

- Methods of Application: The compound is used directly in the synthesis process .

- Results or Outcomes: The application results in the creation of metalated tetradecyl sulfone .

6. Application in Bio-isosteric Replacement for Carboxylic Acids

- Summary of Application: Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .

- Methods of Application: The compound is used directly in the synthesis process .

- Results or Outcomes: The application results in the creation of various clinical drugs, including losartan, cefazolin, and alfentanil, that contain the tetrazole moiety .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

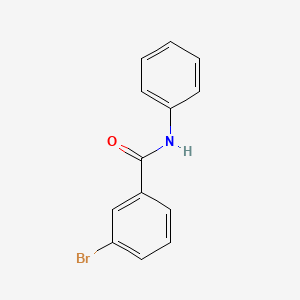

1-benzyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUKRKAPMFWIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358952 | |

| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-tetrazole-5-thiol | |

CAS RN |

33898-72-5 | |

| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

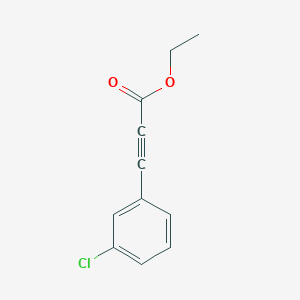

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)